molecular formula C13H10N4OS2 B2697077 N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1170445-66-5

N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2697077
CAS No.: 1170445-66-5
M. Wt: 302.37
InChI Key: CPCPYQIPTWXBJZ-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that features a thiazole ring fused with a benzene ring, a pyrazine ring, and a carboxamide group

Mechanism of Action

Target of Action

The primary target of the compound N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is involved in the transfer hydrogenation of ketones . The compound, when reacted with certain precursors, forms organo-carboxamide ruthenium (II) complexes that display moderate catalytic activities .

Mode of Action

This compound interacts with its targets through the formation of organo-carboxamide ruthenium (II) complexes . These complexes are characterized by distorted octahedral geometries around the Ru (II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands . The catalytic activities of these complexes are dependent on both the carboxamidate and auxiliary ligands .

Biochemical Pathways

The compound this compound affects the biochemical pathway of transfer hydrogenation of ketones . The organo-carboxamide ruthenium (II) complexes formed by the compound displayed moderate catalytic activities in this pathway, giving a maximum turnover number (TON) of 990 within 6 hours .

Result of Action

The result of the action of this compound is the moderate catalytic activity in the transfer hydrogenation of a broad spectrum of ketones . This activity is dependent on both the carboxamidate and auxiliary ligands .

Action Environment

The compound’s ability to form effective catalysts in the transfer hydrogenation of a wide range of ketone substrates, with varied electronic and steric requirements, suggests that it may be influenced by various environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 4-(methylthio)benzo[d]thiazole with pyrazine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carboxamide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is unique due to the presence of the methylthio group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its interaction with molecular targets, making it a valuable compound for further research .

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiazole ring fused with a benzene ring and a pyrazine ring, along with a carboxamide group. The presence of the methylthio group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.

The primary mechanism of action for this compound involves:

  • Targeting Enzymatic Activity : The compound has been shown to interact with various enzymes, particularly through the formation of organo-carboxamide ruthenium (II) complexes, which play a role in the transfer hydrogenation of ketones.
  • Biochemical Pathways : It affects biochemical pathways related to ketone metabolism, demonstrating moderate catalytic activity across a broad spectrum of ketones with different electronic and steric requirements.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. For instance:

Neuroprotective Effects

This compound has been explored for its neuroprotective effects in models of neurodegenerative diseases. Similar compounds have demonstrated the ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegeneration .

Case Studies

  • In Vitro Studies : In studies involving HEK 293 cells expressing various nitric oxide synthase isoforms, compounds derived from similar structures showed over 95% cell survival in MTT assays. Specific derivatives exhibited selective inhibition of nNOS, indicating potential therapeutic applications in conditions like Parkinson's disease .
  • Animal Models : In 6-OHDA-induced unilaterally lesioned rat models, certain derivatives demonstrated improvements in motor functions and altered neurotransmitter levels (increased dopamine and decreased glutamate), suggesting neuroprotective properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamideLacks methylthio groupModerate activityLower lipophilicity
N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamideContains imidazole ringDifferent activity profileVaries in reactivity

This compound stands out due to the methylthio group, which enhances its lipophilicity and may influence its interaction with biological targets more effectively than its analogs.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c1-19-9-3-2-4-10-11(9)16-13(20-10)17-12(18)8-7-14-5-6-15-8/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCPYQIPTWXBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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